(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, a methoxy group, and a piperidine sulfonyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and methyl groups. The final steps involve the formation of the piperidine sulfonyl moiety and the coupling of these fragments under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a probe or inhibitor in biological studies, particularly in enzyme or receptor research.
Medicine: Research may explore its potential as a therapeutic agent, given its unique chemical structure and reactivity.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may inhibit or modulate their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide include:
Timolol Related Compound E: A compound with a similar sulfonyl group and potential biological activity.
Indole, Benzimidazole, Quinoline: Fused heterocyclic compounds with structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Biological Activity
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound belonging to a class of heterocyclic compounds. Its unique structural features suggest potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features:
- Benzo[d]thiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Sulfonamide group : Commonly associated with antibacterial effects.
- Piperidine ring : Often enhances solubility and bioavailability of compounds.
Biological Activity
Preliminary studies and comparative analyses indicate that compounds with similar structures exhibit a range of biological activities. The following table summarizes some relevant findings:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Benzo[d]thiazole | Antimicrobial |
Compound B | Benzo[b][1,4]dioxine | Neuroprotective |
Compound C | Carboxamide | Anticancer |
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have highlighted the anticancer potential of benzothiazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in oncological therapies.
Case Studies
- Antiviral Activity : A study on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against HIV and Hepatitis B virus (HBV). The mechanism involved increasing intracellular levels of APOBEC3G, which inhibits viral replication. Although not directly tested on our compound, the structural similarities suggest potential antiviral activity that warrants investigation .
- Neuroprotective Effects : Research into benzo[b][1,4]dioxine derivatives has shown neuroprotective effects in models of neurodegenerative diseases. This indicates that this compound could also possess similar protective mechanisms against neuronal damage.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Interaction studies are essential to elucidate how this compound interacts with biological targets, which may involve:
- Binding affinity studies : To determine how well the compound binds to specific receptors or enzymes.
- Metabolic profiling : To assess how the compound is metabolized in biological systems.
Future Directions
Further research is needed to explore:
- In vitro and in vivo studies : To validate the biological activity observed in preliminary studies.
- Mechanistic studies : To understand the pathways through which this compound exerts its effects.
- Synthesis of derivatives : Modifying the existing structure may enhance its efficacy and reduce potential toxicity.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-15-6-4-5-13-25(15)31(27,28)18-10-7-16(8-11-18)21(26)23-22-24(2)19-12-9-17(29-3)14-20(19)30-22/h7-12,14-15H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYIHMXBOAGJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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